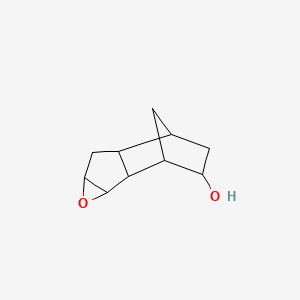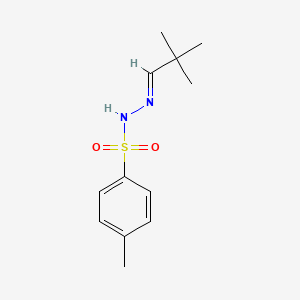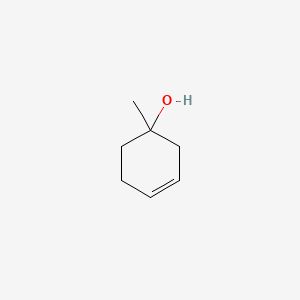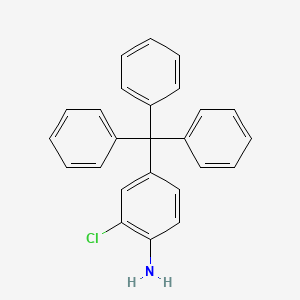
1,1'-Hexamethylenebis(3-ethylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Hexamethylenebis(3-ethylurea) is a chemical compound with the molecular formula C12H26N4O2 It is a member of the urea family, characterized by the presence of two urea groups connected by a hexamethylene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Hexamethylenebis(3-ethylurea) can be synthesized through the reaction of hexamethylenediamine with ethyl isocyanate. The reaction typically occurs under controlled conditions, with the reactants being mixed in a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Hexamethylenebis(3-ethylurea) involves similar synthetic routes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure high yield and purity. The product is then subjected to various purification processes, including distillation and crystallization, to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Hexamethylenebis(3-ethylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The oxidation of 1,1’-Hexamethylenebis(3-ethylurea) typically results in the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions yield amine derivatives.
Substitution: Substitution reactions produce various substituted urea compounds.
Aplicaciones Científicas De Investigación
1,1’-Hexamethylenebis(3-ethylurea) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Hexamethylenebis(3-ethylurea) involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and proteins, leading to the inhibition of their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes by binding to active sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Hexamethylenebis(3-butylurea)
- 1,1’-Hexamethylenebis(3-allylurea)
- 1,1’-Hexamethylenebis(3-isobutylurea)
Uniqueness
1,1’-Hexamethylenebis(3-ethylurea) is unique due to its specific ethyl substituents on the urea groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H26N4O2 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
1-ethyl-3-[6-(ethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H26N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18) |
Clave InChI |
MRHOHLOVVJDWBR-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCCCCCCNC(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
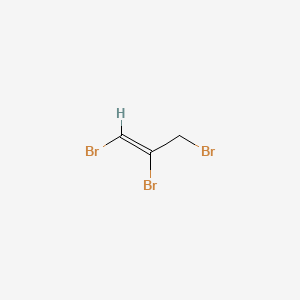

![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

